5-hydrazino-1-isopropyl-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

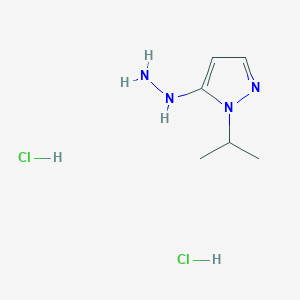

C6H14Cl2N4 |

|---|---|

Molecular Weight |

213.11 g/mol |

IUPAC Name |

(2-propan-2-ylpyrazol-3-yl)hydrazine;dihydrochloride |

InChI |

InChI=1S/C6H12N4.2ClH/c1-5(2)10-6(9-7)3-4-8-10;;/h3-5,9H,7H2,1-2H3;2*1H |

InChI Key |

VKGJULDUONFLAK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=CC=N1)NN.Cl.Cl |

Origin of Product |

United States |

Contextualization of 5 Hydrazino 1 Isopropyl 1h Pyrazole Within Heterocyclic Chemistry

Significance of Pyrazole (B372694) Derivatives in Organic Synthesis.

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. beilstein-journals.org First discovered in 1883, this structural motif has become one of the most extensively studied classes of compounds in the azole family. researchgate.net The significance of pyrazole derivatives stems from their remarkable versatility and their presence in a multitude of biologically active compounds. They are integral components in pharmaceuticals, agrochemicals, and materials science. ias.ac.innih.gov

In organic synthesis, pyrazoles serve as indispensable building blocks. The pyrazole ring is relatively stable and can be functionalized at various positions, allowing for the creation of diverse molecular architectures. The synthesis of the pyrazole core is often achieved through well-established methods, most notably the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative. beilstein-journals.org This and other methods, such as those involving α,β-unsaturated carbonyl compounds or multicomponent reactions, provide access to a wide range of substituted pyrazoles. researchgate.netresearchgate.net

The utility of pyrazole derivatives is demonstrated by their incorporation into numerous commercial products. For instance, the anti-inflammatory drug celecoxib, the anabolic steroid stanozolol, and various fungicides used in agriculture all feature a pyrazole core. beilstein-journals.orgresearchgate.net This widespread application underscores the importance of pyrazole derivatives as privileged scaffolds in the design of new functional molecules. ias.ac.innih.gov

Role of Hydrazine-Substituted Pyrazoles as Versatile Synthetic Platforms.

The introduction of a hydrazine (-NHNH2) group onto the pyrazole ring, as seen in 5-hydrazino-1-isopropyl-1H-pyrazole, significantly enhances its synthetic utility. Hydrazino-substituted pyrazoles are highly valuable intermediates, primarily because the hydrazine moiety is a potent binucleophile. This dual nucleophilicity allows it to react with various bielectrophilic reagents to construct fused heterocyclic systems.

One of the most prominent applications of hydrazinopyrazoles is in the synthesis of pyrazolo[1,5-a]pyrimidines. ias.ac.innih.gov These fused bicyclic systems are of great interest due to their structural analogy to purines, which are fundamental components of DNA and RNA. nih.gov The reaction typically involves the cyclocondensation of a 5-hydrazinopyrazole with a 1,3-dicarbonyl compound or its equivalent. researchgate.net The exocyclic hydrazine nitrogen initiates an attack on one of the carbonyl carbons, followed by an intramolecular cyclization and dehydration to form the stable pyrazolo[1,5-a]pyrimidine (B1248293) ring system. nih.gov

The regioselectivity of this condensation reaction is a key aspect of its synthetic utility. The reaction of 5-aminopyrazoles (which are structurally related to hydrazinopyrazoles) with unsymmetrical β-dicarbonyl compounds can lead to mixtures of isomers. researchgate.net However, specific reaction conditions or the use of pre-formed enaminones can direct the reaction to selectively produce a single regioisomer. nih.gov This control is crucial for the targeted synthesis of biologically active molecules.

The versatility of the hydrazine group also allows for its conversion into other functional groups or its participation in the formation of other fused rings, such as pyrazolo[3,4-d]pyrimidines and pyrazolotriazines, further expanding the synthetic possibilities. ias.ac.innih.gov Consequently, this compound is not merely a static molecule but a dynamic synthetic platform for the construction of complex, functional heterocyclic compounds.

Synthetic Methodologies for 5 Hydrazino 1 Isopropyl 1h Pyrazole and Analogues

Strategies for Pyrazole (B372694) Ring Construction

The formation of the pyrazole ring is typically accomplished through cyclocondensation reactions involving a hydrazine (B178648) derivative and a 1,3-dielectrophilic species. The choice of the 1,3-dicarbonyl compound or its synthetic equivalent is crucial in determining the substitution pattern of the resulting pyrazole.

Cyclocondensation of Hydrazines with 1,3-Diketones and β-Keto Esters

The Knorr pyrazole synthesis, a classic and widely employed method, involves the condensation of 1,3-dicarbonyl compounds with hydrazines. nih.gov This reaction can be performed using 1,3-diketones or β-keto esters as the three-carbon building block.

The reaction of a hydrazine, such as isopropylhydrazine, with a 1,3-diketone is a direct route to substituted pyrazoles. acs.org The regioselectivity of this reaction, particularly with unsymmetrical diketones, can sometimes be a challenge, leading to a mixture of regioisomers. mdpi.com To address this, various strategies have been developed, including the use of catalysts and the in situ generation of the 1,3-diketone. For instance, 1,3-diketones can be synthesized in situ from ketones and acid chlorides, and then reacted with a hydrazine in a one-pot procedure to yield pyrazoles. acs.org This approach offers a rapid and general synthesis of pyrazoles that might otherwise be difficult to access. acs.org

β-Keto esters are also valuable precursors for pyrazole synthesis. Their reaction with hydrazines can lead to the formation of pyrazolones, which can be further functionalized. nih.gov The regioselectivity of the reaction between a substituted hydrazine and a β-keto ester is influenced by the nature of the substituents on both reactants. nih.gov For example, the reaction of arylhydrazine hydrochlorides with certain β-keto esters can selectively produce the 1,3-regioisomer, while the use of the corresponding free hydrazine can lead to the 1,5-regioisomer. nih.gov

Multicomponent reactions involving hydrazines, β-keto esters, and other components have been developed to create more complex pyrazole-containing structures. nih.gov For instance, a four-component reaction of a hydrazine, a β-keto ester, an aldehyde, and malononitrile (B47326) can lead to the formation of pyrano[2,3-c]pyrazoles. nih.gov

Table 1: Examples of Pyrazole Synthesis from 1,3-Diketones and β-Keto Esters

| Hydrazine | 1,3-Dicarbonyl Compound | Product(s) | Reference |

| Phenylhydrazine (B124118) | Acetylacetone | 1,3,5-Trimethyl-1-phenyl-1H-pyrazole | nih.gov |

| Hydrazine Hydrate (B1144303) | Ethyl Acetoacetate | 3-Methyl-1H-pyrazol-5(4H)-one | nih.gov |

| Arylhydrazine Hydrochloride | Ethyl 2,4-dioxoalkanoates | 1-Aryl-3-carboxyalkyl-1H-pyrazoles (1,3-regioisomer) | nih.gov |

| Arylhydrazine (free base) | Ethyl 2,4-dioxoalkanoates | 1-Aryl-5-carboxyalkyl-1H-pyrazoles (1,5-regioisomer) | nih.gov |

Reactions of Hydrazines with β-Ketonitriles

The reaction of hydrazines with β-ketonitriles is a versatile and widely used method for the synthesis of 5-aminopyrazoles. beilstein-journals.org This reaction proceeds through the initial formation of a hydrazone, which then undergoes intramolecular cyclization to form the 5-aminopyrazole ring. beilstein-journals.orgnih.gov The nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon is followed by the attack of the other nitrogen on the nitrile carbon. nih.gov

This method is highly efficient and tolerates a wide range of substituents on both the hydrazine and the β-ketonitrile, allowing for the synthesis of a diverse library of 5-aminopyrazole derivatives. beilstein-journals.org For instance, the reaction of various heteroarylhydrazines with α-cyanoacetophenones has been successfully employed to produce 5-amino-1-heteroarylpyrazoles. beilstein-journals.org While the intermediate hydrazones are rarely isolated, their formation is a key step in the reaction mechanism. beilstein-journals.org

The use of solid-phase synthesis has also been applied to this methodology, allowing for a more streamlined and efficient production of 5-aminopyrazoles. beilstein-journals.orgnih.gov

Table 2: Synthesis of 5-Aminopyrazoles from β-Ketonitriles

| Hydrazine | β-Ketonitrile | Product | Reference |

| Hydrazine | Generic β-ketonitrile (R1-CO-CH(R2)-CN) | 5-Amino-3-R1-4-R2-1H-pyrazole | beilstein-journals.orgnih.gov |

| Heteroarylhydrazine | α-Cyanoacetophenone | 5-Amino-1-heteroaryl-3-phenyl-1H-pyrazole | beilstein-journals.org |

Cyclization of Hydrazines with α,β-Unsaturated Carbonyl Compounds

The reaction of hydrazines with α,β-unsaturated carbonyl compounds, such as enones, typically leads to the formation of pyrazolines. mdpi.comnih.gov These pyrazolines can then be oxidized to the corresponding pyrazoles. mdpi.comnih.gov The initial step involves a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by cyclization.

The regioselectivity of the initial addition can be influenced by the substituents on both the hydrazine and the α,β-unsaturated carbonyl compound. The subsequent oxidation of the pyrazoline intermediate to the aromatic pyrazole can be achieved using various oxidizing agents. nih.gov

In some cases, α,β-unsaturated ketones bearing a leaving group can react with hydrazines to directly form pyrazoles through a condensation-elimination sequence. mdpi.com

Table 3: Pyrazole Synthesis from α,β-Unsaturated Carbonyl Compounds

| Hydrazine | α,β-Unsaturated Carbonyl Compound | Intermediate/Product | Reference |

| Hydrazine derivative | α,β-Ethylenic ketone | Pyrazoline | mdpi.comnih.gov |

| Phenylhydrazine | Chalcone | 1,3,5-Triphenyl-2-pyrazoline | nih.gov |

Formation from Alkynic Ketones and Esters

The reaction of hydrazines with alkynic ketones and esters provides another important route to pyrazoles. The condensation of hydrazines with acetylenic ketones has been a known method for over a century, but it often results in a mixture of two regioisomers. mdpi.com The regioselectivity can be influenced by the reaction conditions and the nature of the substituents. For example, the reaction of phenylhydrazine with a diacetylene ketone can produce a mixture of regioisomers, whereas the use of hydrazine hydrate can lead to a single regioisomer, potentially due to hydrogen bonding interactions. nih.gov

More recent methods have focused on achieving higher regioselectivity. For instance, the reaction of α,β-alkynic hydrazones, which can be formed in situ from the corresponding alkynic aldehyde or ketone and a hydrazine, can undergo electrophilic cyclization to yield pyrazoles. acs.org Copper(I) iodide has been shown to be an effective catalyst for this transformation. acs.org

One-pot procedures have also been developed, where the reaction of an α,β-alkynic aldehyde with a hydrazine, followed by the addition of an electrophile like phenylselenyl chloride, leads to the formation of functionalized pyrazoles. mdpi.com

Introduction of the Hydrazino Moiety at C5

Once the pyrazole ring is constructed, the introduction of a hydrazino group at the C5 position is a key step in the synthesis of the target compound, 5-hydrazino-1-isopropyl-1H-pyrazole.

Nucleophilic Displacement Strategies on Halogenated Pyrazoles

A common and effective method for introducing a hydrazino group onto a pyrazole ring is through the nucleophilic aromatic substitution (SNAr) reaction of a halogenated pyrazole with hydrazine. beilstein-journals.org Typically, a 5-halopyrazole, such as 5-chloro- or 5-bromopyrazole, is treated with hydrazine hydrate. The electron-withdrawing nature of the pyrazole ring facilitates the displacement of the halide by the nucleophilic hydrazine.

This strategy is particularly useful when the desired pyrazole core can be readily synthesized with a halogen at the 5-position. The reaction conditions, such as solvent and temperature, can be optimized to ensure efficient displacement and minimize side reactions.

Direct Condensation Approaches with Specific Precursors

The primary and most straightforward method for synthesizing the pyrazole ring is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative. mdpi.com In the context of this compound, this would typically involve the reaction of a β-ketoester or a related 1,3-dicarbonyl compound with isopropylhydrazine. The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the pyrazole ring.

For instance, the condensation of 1,3-diketones with arylhydrazines at room temperature in N,N-dimethylacetamide has been shown to be a highly regioselective method for producing 1-aryl-3,4,5-substituted pyrazoles in good yields. mdpi.com This approach can be adapted for the synthesis of N-alkylpyrazoles. Another strategy involves the reaction of α,β-unsaturated carbonyl compounds with hydrazines, which first form pyrazoline intermediates that are subsequently oxidized to pyrazoles. thieme-connect.comworldresearchersassociations.com

Introduction of the Isopropyl Group at N1

The placement of the isopropyl group at the N1 position of the pyrazole ring is a critical structural feature. This can be achieved through two main strategies: incorporating the isopropyl group into the hydrazine precursor before cyclization or adding it to a pre-formed pyrazole ring.

Utilization of Isopropyl Hydrazine in Cyclocondensation Reactions

The most direct method for introducing the N1-isopropyl group is to use isopropyl hydrazine as the binucleophilic reagent in the cyclocondensation reaction. google.com This approach ensures the regioselective formation of the N1-isopropylpyrazole, especially when reacting with symmetric 1,3-dicarbonyl compounds. A patent for the synthesis of a drug intermediate, 3-amino-1-isopropyl-4-cyano-1H-pyrazole, highlights the importance of isopropyl hydrazine as a key starting material. google.com The synthesis of fluorinated N-methylpyrazoles often employs the condensation of methylhydrazine with a suitable 1,3-diketone, a strategy that is directly translatable to the use of isopropyl hydrazine for the corresponding N-isopropyl derivatives. conicet.gov.ar

Post-Cyclization N-Alkylation Protocols

Alternatively, the isopropyl group can be introduced after the pyrazole ring has been formed. This N-alkylation is typically performed under basic conditions to deprotonate the pyrazole nitrogen, followed by the addition of an isopropyl halide. mdpi.com However, for unsymmetrical pyrazoles, this method can lead to a mixture of N1 and N2 alkylated isomers, necessitating chromatographic separation. nih.gov To address this, more selective methods have been developed. For example, trichloroacetimidates have been used as alkylating agents in the presence of a Brønsted acid catalyst for the N-alkylation of pyrazoles. mdpi.com Furthermore, enzymatic methods using engineered enzymes have demonstrated unprecedented regioselectivity in pyrazole alkylation, offering a green and highly specific alternative. nih.govnih.gov

Regioselectivity and Stereoselectivity in Pyrazole Synthesis

When synthesizing unsymmetrically substituted pyrazoles, controlling the regioselectivity of the reaction is paramount to avoid the formation of isomeric mixtures. beilstein-journals.orgnih.govacs.org

The reaction of a monosubstituted hydrazine with a non-symmetrical 1,3-diketone can theoretically yield two different regioisomeric pyrazoles. conicet.gov.ar The regiochemical outcome is often influenced by the reaction conditions and the nature of the substituents on both the hydrazine and the dicarbonyl compound. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation. conicet.gov.aracs.org For instance, in certain reactions, the use of HFIP as a solvent led to the almost exclusive formation of one regioisomer. conicet.gov.ar

Stereoselectivity becomes a key consideration when a chiral center is present in the pyrazole derivative. Asymmetric synthesis of pyrazole derivatives has been achieved using chiral auxiliaries, such as tert-butanesulfinamide, to direct the stereoselective addition to an imine, ultimately leading to chiral pyrazole products with high enantiomeric excess. nih.govrsc.org

Advanced Reaction Conditions and Catalytic Systems

Modern synthetic chemistry has introduced a variety of advanced reaction conditions and catalytic systems to improve the efficiency, selectivity, and environmental footprint of pyrazole synthesis. beilstein-journals.orgnih.gov

Catalysts play a crucial role in many pyrazole syntheses. Both homogeneous and heterogeneous catalysts, including nanoparticle-based systems, have been employed. For example, nano-ZnO has been used as a catalyst for the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol. mdpi.com Copper triflate in combination with an ionic liquid has been used to catalyze the condensation of α,β-ethylenic ketones with hydrazines. mdpi.com Silver-catalyzed reactions of trifluoromethylated ynones with hydrazines have been shown to be highly efficient and regioselective. mdpi.com Microwave-assisted synthesis has also emerged as a powerful tool, often leading to shorter reaction times and higher yields. nih.gov Furthermore, catalyst-free methods, sometimes facilitated by ultrasonic irradiation in green solvents like water, are gaining prominence. nih.gov

| Catalyst System | Precursors | Product Type | Key Advantages |

| Nano-ZnO | Phenylhydrazine, Ethyl acetoacetate | 1-phenyl-3-methyl-5-hydroxypyrazole | Heterogeneous, reusable catalyst |

| Copper triflate / bmim | α,β-ethylenic ketone, Hydrazine | 1,3,5-trisubstituted pyrazole | Catalytic, in situ oxidation |

| Silver triflate (AgOTf) | Trifluoromethylated ynone, Hydrazine | 3-CF3-pyrazoles | High regioselectivity, rapid reaction |

| Microwave irradiation | Aldehydes, malononitrile, pyrazolone | Pyranopyrazoles | Reduced reaction times, high yields |

| Ultrasonic irradiation | Ethyl acetoacetate, aldehydes, hydrazine, malononitrile | Pyranopyrazoles | Catalyst-free, green solvent (water) |

One-Pot and Multicomponent Synthesis Approaches

One-pot and multicomponent reactions (MCRs) represent a highly efficient and atom-economical strategy for the synthesis of complex molecules like substituted pyrazoles from simple starting materials in a single synthetic operation. nih.gov These reactions avoid the need for isolation and purification of intermediates, saving time, resources, and reducing waste.

Several multicomponent strategies have been developed for the synthesis of pyrazole derivatives. beilstein-journals.orgmdpi.com A common approach involves the reaction of an aldehyde, a β-ketoester, and a hydrazine to form a polysubstituted pyrazole. beilstein-journals.org For example, a three-component synthesis of persubstituted pyrazoles has been achieved using aldehydes, β-ketoesters, and hydrazines catalyzed by Yb(PFO)3. beilstein-journals.org Another example is a one-pot, three-component procedure for preparing 3,5-disubstituted 1H-pyrazoles from aromatic aldehydes, tosylhydrazine, and terminal alkynes. organic-chemistry.org The modular nature of MCRs allows for the rapid generation of diverse libraries of pyrazole-containing compounds. beilstein-journals.org These approaches have been particularly successful in the synthesis of fused pyrazole systems, such as pyrano[2,3-c]pyrazoles. beilstein-journals.orgnih.gov

| Reaction Type | Components | Catalyst/Conditions | Product |

| Three-component | Aldehyde, β-ketoester, Hydrazine | Yb(PFO)3 | Persubstituted pyrazoles |

| Three-component | Aromatic aldehyde, Tosylhydrazine, Terminal alkyne | Toluene, NaOEt | 3,5-disubstituted 1H-pyrazoles |

| Four-component | Aldehyde, Malononitrile, β-ketoester, Hydrazine | Various catalysts or catalyst-free (ultrasound) | Pyranopyrazoles |

| Five-component | Thiol, Aldehyde, Malononitrile, Chloro-ketoester, Hydrazine | Montmorillonite K10 | Highly substituted pyrano[2,3-c]pyrazoles |

Transformative Chemical Reactivity of 5 Hydrazino 1 Isopropyl 1h Pyrazole

Reactivity of the Pyrazole (B372694) Heterocycle

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its aromaticity lends it a degree of stability, yet it possesses distinct reactive sites that can be exploited for further functionalization.

Electrophilic and Nucleophilic Substitution Patterns on the Ring

The pyrazole nucleus is generally considered an electron-rich heterocyclic system. researchgate.netnih.gov The distribution of electrons within the ring, however, is not uniform, which governs the regioselectivity of substitution reactions. The C4 position of the pyrazole ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack. chemicalbook.comrrbdavc.org Conversely, the C3 and C5 positions are comparatively electron-deficient due to the inductive effect of the neighboring nitrogen atoms, making them prone to nucleophilic attack. researchgate.netchemicalbook.com

In the case of 5-hydrazino-1-isopropyl-1H-pyrazole, the substituents on the ring significantly influence this inherent reactivity. The isopropyl group at the N1 position is a weak electron-donating group. More importantly, the hydrazino group (-NHNH2) at the C5 position is a strong activating group. Through resonance, it donates electron density into the pyrazole ring, further enhancing the nucleophilicity of the C4 position and making the ring more reactive towards electrophiles compared to unsubstituted pyrazole.

Therefore, electrophilic substitution reactions such as halogenation, nitration, or sulfonation are expected to occur predominantly at the C4 position.

Nucleophilic aromatic substitution on the pyrazole ring is less common and typically requires the presence of a good leaving group, such as a halogen, at the C3 or C5 position. mdpi.comlibretexts.orgcognitoedu.org For this compound itself, direct nucleophilic substitution on the ring is unlikely. However, if the hydrazino group were to be transformed into a suitable leaving group, nucleophilic attack at C5 would become a plausible reaction pathway.

Influence of Protonation and Deprotonation on Reactivity

Pyrazoles exhibit amphoteric properties, meaning they can act as both acids and bases. researchgate.netnih.gov This characteristic significantly impacts their reactivity. The pyridine-like nitrogen atom (N2) can be protonated in acidic media, forming a pyrazolium (B1228807) cation. chemicalbook.comglobalresearchonline.net This protonation leads to a decrease in the electron density of the ring system, thereby deactivating it towards subsequent electrophilic attack. nih.govglobalresearchonline.net

For this compound, there are two basic centers: the N2 atom of the pyrazole ring and the terminal amino group of the hydrazino substituent. Protonation will occur at the more basic site, which is typically the hydrazino group. The resulting hydrazinium (B103819) ion would exert a strong electron-withdrawing effect, significantly deactivating the pyrazole ring to electrophilic substitution. Protonation of the N2 atom would have a similar deactivating effect. nih.govyoutube.com

Since the N1 position is substituted with an isopropyl group, deprotonation of the ring itself is not possible. However, the hydrazino group's protons can be removed under strongly basic conditions. Deprotonation would increase the electron-donating ability of the substituent, further activating the ring, although this is a less common reaction condition for electrophilic substitution.

Reactions Involving the Hydrazino Group at C5

The hydrazino group is a versatile functional group that serves as the primary site for many of the characteristic reactions of this compound. Its nucleophilic nature allows it to readily participate in condensation and cyclization reactions.

Condensation Reactions with Carbonyl Compounds for Hydrazone Formation

One of the most fundamental reactions of hydrazines is their condensation with aldehydes and ketones to form hydrazones. The terminal amino group of the hydrazino substituent in this compound is highly nucleophilic and readily attacks the electrophilic carbon of a carbonyl group. This is typically followed by dehydration to yield the corresponding pyrazolyl-hydrazone. These reactions are often carried out in an acidic or basic medium, which can catalyze the process. beilstein-journals.orgnih.gov

This reaction is highly versatile, accommodating a wide range of aliphatic and aromatic aldehydes and ketones. The resulting hydrazones are stable compounds and can be isolated, or they can serve as intermediates for further transformations.

Table 1: Examples of Hydrazone Formation

| This compound | Carbonyl Compound | Resulting Hydrazone |

| Benzaldehyde | N'-(phenylmethylene)-1-isopropyl-1H-pyrazol-5-yl)hydrazine | |

| Acetone | N'-(propan-2-ylidene)-1-isopropyl-1H-pyrazol-5-yl)hydrazine | |

| Cyclohexanone | N'-(cyclohexylidene)-1-isopropyl-1H-pyrazol-5-yl)hydrazine |

Cyclization Reactions to Form Fused Heterocyclic Systems

The bifunctional nature of this compound, possessing both a nucleophilic hydrazino group and a reactive pyrazole ring, makes it an excellent precursor for the synthesis of fused heterocyclic systems. These reactions often proceed through an initial condensation to form a hydrazone intermediate, which then undergoes an intramolecular cyclization.

A prominent example is the synthesis of pyrazolo[3,4-d]pyrimidines, which are structural analogues of purines and often exhibit significant biological activity. semanticscholar.orgnih.govrsc.org Reaction of this compound with 1,3-dielectrophilic compounds, such as β-ketoesters or malonic acid derivatives, leads to the formation of the fused pyrimidine (B1678525) ring. beilstein-journals.orgnih.govnih.gov For instance, condensation with a β-ketoester would yield a hydrazone that can subsequently cyclize and dehydrate to form a pyrazolopyrimidinone.

Similarly, reaction with other appropriate reagents can lead to different fused systems, such as pyrazolo[5,1-c] nih.govchemicalbook.commkuniversity.ac.intriazines. osi.lv These cyclization reactions are a powerful tool for building molecular complexity and accessing novel heterocyclic scaffolds.

Table 2: Examples of Cyclization Reactions

| Reagent | Fused Heterocyclic System |

| Ethyl acetoacetate | 1-Isopropyl-3-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |

| Diethyl malonate | 1-Isopropyl-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidine-4,6-dione |

| Acetylacetone | 1-Isopropyl-4,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine |

Oxidation Reactions and Derived Transformations

The oxidation of the hydrazino group can lead to a variety of products depending on the oxidizing agent and the reaction conditions. Mild oxidation can convert the hydrazine (B178648) to a diazene (B1210634) (R-N=NH), which can be a reactive intermediate itself. Stronger oxidation can lead to the cleavage of the nitrogen-nitrogen bond, potentially resulting in the formation of an amino group or even the complete removal of the nitrogen functionality to yield the parent pyrazole.

Alternatively, oxidative coupling reactions are also possible. While specific studies on the oxidation of this compound are not extensively documented, the general chemistry of arylhydrazines suggests that a range of transformations could be accessible. This represents an area for potential exploration to generate further derivatives of this versatile scaffold.

Influence of the N1-Isopropyl Substituent on Chemical Reactivity

The presence of an isopropyl group at the N1 position of the pyrazole ring in this compound exerts a significant influence on the molecule's chemical reactivity through a combination of electronic and steric effects. The pyrazole ring itself is an aromatic five-membered heterocycle with two adjacent nitrogen atoms. mdpi.commdpi.com The N1 nitrogen is often described as "pyrrole-like" and the N2 nitrogen as "pyridine-like."

Steric Effects: Perhaps more significantly, the bulky isopropyl group imposes considerable steric hindrance around the N1 position. This steric bulk can direct the regioselectivity of reactions involving the pyrazole ring and its substituents. For instance, in reactions where the pyrazole ring itself might undergo substitution, the isopropyl group can shield the N1 and C5 positions, directing incoming reagents to other less hindered positions. However, in the case of this compound, the primary site of reactivity is the exocyclic hydrazino group. The steric bulk of the N1-isopropyl group can influence the conformation of the hydrazino substituent and may play a role in the stereochemical outcome of subsequent cyclization reactions.

A comparative analysis of the reactivity of N-substituted pyrazoles has shown that the nature of the substituent at N1 dictates the regioselectivity of further functionalization. While electron-withdrawing groups can decrease the basicity of the pyrazole ring, electron-donating groups like alkyl substituents are expected to increase it. This increased basicity, coupled with the nucleophilic nature of the hydrazino group, makes this compound a potent reactant in cyclocondensation reactions.

General Derivatization Strategies for Functionalization of the Pyrazole Core

The functionalization of the pyrazole core is a well-established field, with numerous strategies developed to introduce a wide range of substituents. These strategies often take advantage of the inherent reactivity of the pyrazole ring and its pre-existing functional groups. For this compound, derivatization primarily focuses on the reactive hydrazino group.

The hydrazino moiety (-NHNH2) is a powerful nucleophile, readily reacting with electrophilic partners. A primary derivatization strategy involves the condensation of the hydrazino group with carbonyl compounds, such as aldehydes, ketones, and esters, to form hydrazones. These hydrazones can then undergo further transformations, including cyclization reactions, to generate a variety of fused heterocyclic systems.

A particularly important derivatization pathway for 5-hydrazino-pyrazoles is their conversion into 5-aminopyrazoles. This can be achieved through various synthetic routes, often involving cyclocondensation reactions with 1,3-dielectrophilic species. For instance, the reaction of a hydrazino-pyrazole with a β-keto nitrile or a similar precursor can lead to the formation of a pyrazolo[3,4-d]pyrimidine ring system, a scaffold of significant interest in medicinal chemistry. mdpi.com

The general synthetic routes to pyrazolo[3,4-d]pyrimidines often start from 5-aminopyrazole-4-carbonitriles. mdpi.com These precursors are themselves frequently synthesized from hydrazino compounds, highlighting the pivotal role of molecules like this compound as key intermediates.

A synthon is a conceptual unit within a molecule that represents a potential synthetic operation. This compound is an excellent example of a versatile synthon, particularly for the construction of fused pyrazole derivatives. Its bifunctional nature, possessing both a nucleophilic hydrazino group and a sterically and electronically defined pyrazole core, allows for its use in the assembly of complex molecular frameworks.

The most prominent application of this synthon is in the synthesis of pyrazolo[3,4-d]pyrimidines. This class of compounds is recognized as a "privileged scaffold" in medicinal chemistry, with many derivatives exhibiting potent biological activities, including kinase inhibition. mdpi.comnih.gov The synthesis of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines, which have been evaluated as RET kinase inhibitors, provides a compelling example of the utility of this synthon. nih.gov Although the direct use of this compound is not explicitly detailed in the abstract of the primary literature, the structure of the final products strongly suggests its role as a key precursor. nih.gov

The typical synthetic sequence would involve the reaction of this compound with a suitable three-carbon electrophile, such as a derivative of malononitrile (B47326), to construct the pyrimidine ring fused to the pyrazole core. For example, a common method for the synthesis of 5-aminopyrazole-4-carbonitriles involves the reaction of a hydrazine with a malononitrile derivative. nih.govresearchgate.netmdpi.com This resulting 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile can then be further elaborated to introduce various substituents at the 3-position and to form the final pyrazolo[3,4-d]pyrimidin-4-amine.

The table below outlines the key reactants and the resulting functionalized pyrazole derivatives, illustrating the synthetic utility of hydrazino-pyrazoles.

| Reactant 1 (Hydrazino-pyrazole) | Reactant 2 (1,3-Dielectrophile) | Resulting Product Core | Reference |

| Isopropylhydrazine | Diethyl 2-cyanomalonate | 5-Amino-1-isopropyl-1H-pyrazole-4-carboxylate | - |

| This compound | Ethoxymethylenemalononitrile | 5-Amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine | mdpi.com |

| Phenylhydrazine (B124118) | 2-(1-Ethoxyethylidene)malononitrile | 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | mdpi.com |

The strategic importance of this compound lies in its ability to serve as a readily available building block for the construction of highly functionalized and biologically relevant molecules. The N1-isopropyl group not only influences the reactivity of the molecule but also provides a key structural feature that can be crucial for the biological activity of the final products, as seen in the case of the RET kinase inhibitors. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For 5-hydrazino-1-isopropyl-1H-pyrazole, ¹H and ¹³C NMR, in conjunction with two-dimensional techniques, provide definitive information about the connectivity of atoms and the electronic environment of the nuclei.

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the isopropyl group and the pyrazole (B372694) ring, as well as the exchangeable protons of the hydrazino group. Based on data from analogous structures like 1-isopropyl-3-nitro-1H-pyrazole, the chemical shifts can be predicted. sci-hub.st

The isopropyl group would present as a septet for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The protons on the pyrazole ring, H-3 and H-4, would appear as doublets due to their mutual coupling. The protons of the hydrazino group (-NHNH₂) are expected to appear as broad singlets and are exchangeable with deuterium (B1214612) oxide (D₂O).

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Isopropyl -CH₃ | ~1.4 | Doublet | ~6-7 |

| Isopropyl -CH | ~4.5 | Septet | ~6-7 |

| Pyrazole H-4 | ~6.0 | Doublet | ~2-3 |

| Pyrazole H-3 | ~7.5 | Doublet | ~2-3 |

| Hydrazino -NH | Broad Singlet | Not Applicable | Not Applicable |

| Hydrazino -NH₂ | Broad Singlet | Not Applicable | Not Applicable |

Note: Data is predicted based on analogous pyrazole structures. Solvent: CDCl₃ or DMSO-d₆.

The carbons of the isopropyl group will appear in the aliphatic region of the spectrum. The pyrazole ring carbons (C-3, C-4, and C-5) will resonate in the aromatic/heteroaromatic region. The C-5 carbon, being attached to the electron-donating hydrazino group, is expected to be significantly shielded compared to the C-3 carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Isopropyl -CH₃ | ~22 |

| Isopropyl -CH | ~50 |

| Pyrazole C-4 | ~105 |

| Pyrazole C-3 | ~135 |

| Pyrazole C-5 | ~150 |

Note: Data is predicted based on analogous pyrazole structures. sci-hub.stcdnsciencepub.com Solvent: CDCl₃ or DMSO-d₆.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm the coupling between adjacent protons. Key correlations expected for this compound include the cross-peak between the isopropyl -CH and -CH₃ protons, and a correlation between the H-3 and H-4 protons of the pyrazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. The HSQC spectrum would link the proton signals in Table 1 to their corresponding carbon signals in Table 2, for instance, connecting the isopropyl -CH proton signal to the -CH carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for establishing the connectivity of different molecular fragments. For the structural confirmation of the 1,5-substitution pattern, a key correlation would be observed between the isopropyl methine proton (-CH) and the pyrazole ring carbons C-5 and potentially the N-1 nitrogen (if a ¹⁵N HMBC is performed). nih.gov Additionally, correlations between the pyrazole ring protons (H-3 and H-4) and the ring carbons would further solidify the structural assignment. nih.gov

For N-unsubstituted pyrazoles, annular tautomerism is a well-documented phenomenon. mdpi.com While the N-1 position in the target molecule is substituted with an isopropyl group, preventing simple annular tautomerism, the presence of the hydrazino group at the C-5 position introduces the possibility of other tautomeric forms, such as the pyrazolin-5-ylidene-hydrazine form.

NMR spectroscopy is a powerful tool for investigating such tautomeric equilibria. researchgate.net In solution, if a rapid equilibrium exists between tautomers, the observed NMR spectrum will show a single set of time-averaged signals. If the exchange is slow on the NMR timescale, separate signals for each tautomer will be observed. The chemical shifts of the pyrazole ring carbons, particularly C-3 and C-5, are sensitive to the tautomeric form and can be compared to model compounds with fixed structures to determine the predominant tautomer in solution. cdnsciencepub.commdpi.com For instance, a significant upfield shift for the C-5 carbon might suggest a degree of sp³ character, indicative of a tautomeric equilibrium favoring the pyrazolin-5-ylidene form.

Infrared (IR) Spectroscopy and Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H, C-H, C=N, and N-N bonds. nih.govlibretexts.orglibretexts.org

The hydrazino group is expected to show one or two sharp N-H stretching bands in the region of 3300-3500 cm⁻¹, characteristic of primary amines (R-NH₂). libretexts.org A broader band for the secondary amine (R₂NH) might also be present. The C-H stretching vibrations of the isopropyl group and the pyrazole ring would appear around 2850-3100 cm⁻¹. pressbooks.pub The pyrazole ring itself will have characteristic in-ring stretching vibrations (C=C, C=N) in the 1400-1600 cm⁻¹ region. The N-N stretching vibration is typically weak and appears in the fingerprint region.

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch | Hydrazino (-NH₂) | 3300 - 3500 | Medium, Sharp |

| C-H Stretch | Aromatic (Pyrazole) | 3000 - 3100 | Medium |

| C-H Stretch | Aliphatic (Isopropyl) | 2850 - 2960 | Strong |

| C=N, C=C Stretch | Pyrazole Ring | 1400 - 1600 | Medium to Strong |

| N-H Bend | Hydrazino (-NH₂) | ~1600 | Medium |

| C-H Bend | Isopropyl | ~1375, ~1465 | Medium |

Note: Data is predicted based on general IR correlation tables and data for related pyrazole and hydrazine (B178648) compounds. nih.govpressbooks.pub

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₆H₁₂N₄), the molecular weight is 140.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 140.

The fragmentation pattern can provide further structural confirmation. Plausible fragmentation pathways for this compound would include:

Loss of the isopropyl group ([M - C₃H₇]⁺) leading to a fragment at m/z 97.

Loss of a methyl group from the isopropyl moiety ([M - CH₃]⁺) resulting in a fragment at m/z 125.

Cleavage of the N-N bond of the hydrazino group, potentially leading to the loss of NH₂ ([M - NH₂]⁺) at m/z 124 or N₂H₃ ([M - N₂H₃]⁺) at m/z 109.

Fragmentation of the pyrazole ring itself.

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of their elemental compositions. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure, particularly the chromophores present.

For pyrazole derivatives, UV-Vis spectra typically exhibit absorption bands corresponding to π → π* and n → π* transitions associated with the pyrazole ring and any conjugated systems. In the case of this compound, the pyrazole ring itself is a key chromophore. The addition of a hydrazino (-NHNH2) group at the C5 position and an isopropyl group at the N1 position will influence the electronic environment and, consequently, the UV-Vis absorption spectrum.

While specific experimental data for this compound is not available in the reviewed literature, studies on analogous pyrazole derivatives provide insight into the expected spectral characteristics. For instance, the gas-phase UV absorption spectrum of the parent 1H-pyrazole shows a dominant π → π* transition. nih.govresearchgate.net The introduction of substituents can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima. The hydrazino group, being an auxochrome, is expected to cause a bathochromic shift and potentially an increase in the molar absorptivity (hyperchromic effect) of the pyrazole ring's characteristic absorptions.

The UV-Vis spectrum of a related compound, ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate, shows absorption maxima that can be compared to understand the influence of substituents. nih.gov The analysis of pyrazole azo dyes also demonstrates how different functional groups and their electronic interactions within the molecule dictate the absorption wavelengths. nih.gov Therefore, the UV-Vis spectrum of this compound would be crucial for confirming the electronic structure and for applications such as concentration determination via the Beer-Lambert law.

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected Wavelength (λmax) Range (nm) | Chromophore |

| π → π | 200 - 280 | Pyrazole ring |

| n → π | > 280 | Hydrazino group, Pyrazole ring nitrogen lone pairs |

Note: The exact λmax values would need to be determined experimentally.

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique provides unequivocal proof of a compound's molecular structure, including bond lengths, bond angles, and intermolecular interactions.

For this compound, obtaining a suitable single crystal would allow for its complete solid-state structural elucidation. The resulting crystallographic data would confirm the connectivity of the atoms, the planarity of the pyrazole ring, and the conformation of the isopropyl and hydrazino substituents. Furthermore, XRD analysis reveals details about the crystal packing, including hydrogen bonding networks that are likely to be significant given the presence of the hydrazino group.

While a crystal structure for this compound has not been reported, numerous studies on other pyrazole derivatives have successfully employed this technique. nih.govnih.govnih.govsemanticscholar.org For example, the X-ray analysis of new pyrazole-hydrazone derivatives has provided detailed information on their molecular geometries and intermolecular hydrogen bonds. nih.gov Similarly, the crystal structures of other pyrazole-containing compounds have been determined to confirm their synthesis and study their structural features. nih.govsemanticscholar.org

The process involves mounting a single crystal on a diffractometer and bombarding it with X-rays. The diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions are determined. The quality of the structure is assessed by parameters such as the R-factor.

Table 2: Illustrative Crystallographic Data Parameters for a Pyrazole Derivative

| Parameter | Example Value | Description |

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁/c | The symmetry of the crystal lattice. |

| a (Å) | 8.543 | Unit cell dimension. |

| b (Å) | 12.671 | Unit cell dimension. |

| c (Å) | 9.876 | Unit cell dimension. |

| β (°) | 105.34 | Unit cell angle. |

| Volume (ų) | 1032.5 | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Note: This table provides example data for a generic pyrazole derivative and does not represent actual data for this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the constituent elements (typically carbon, hydrogen, and nitrogen) in a sample. This method provides an empirical formula for the compound, which can be compared with the theoretical composition calculated from the proposed molecular formula. It serves as a crucial check for the purity and identity of a newly synthesized compound.

For this compound, with a molecular formula of C₆H₁₂N₄, the theoretical elemental composition can be calculated. An experimental analysis would then be performed, and the results would be expected to be in close agreement (typically within ±0.4%) with the theoretical values for the sample to be considered pure.

The synthesis and characterization of various pyrazole derivatives frequently report elemental analysis data to confirm the successful formation of the target molecule. nih.govnih.gov This is a standard procedure in synthetic chemistry to validate the molecular formula of a new compound.

Table 3: Theoretical vs. Experimental Elemental Analysis for this compound (C₆H₁₂N₄)

| Element | Theoretical % | Experimental % (Hypothetical) |

| Carbon (C) | 51.41 | 51.35 |

| Hydrogen (H) | 8.63 | 8.68 |

| Nitrogen (N) | 39.96 | 39.89 |

Note: The experimental values are hypothetical and serve as an illustration of expected results for a pure sample.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone for the computational analysis of pyrazole (B372694) derivatives. This method offers a balance between accuracy and computational cost, making it well-suited for investigating the properties of molecules like 5-hydrazino-1-isopropyl-1H-pyrazole.

Electronic Structure Analysis

Understanding the electronic structure is crucial for predicting a molecule's reactivity and spectroscopic properties. Key aspects of this analysis include the examination of frontier molecular orbitals and electrostatic potential surfaces.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to the Frontier Molecular Orbital (FMO) theory. scribd.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com The HOMO-LUMO energy gap is a significant parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity. researchgate.net For pyrazole derivatives, the distribution of these orbitals can indicate the most likely sites for electrophilic and nucleophilic attack. wuxibiology.com

Electrostatic Potential Surfaces (ESP): The ESP map provides a visual representation of the charge distribution within the molecule. It illustrates regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is invaluable for predicting how the molecule will interact with other polar molecules and ions, highlighting potential sites for hydrogen bonding and other non-covalent interactions.

Prediction and Validation of Spectroscopic Parameters

DFT methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are a powerful tool for structure elucidation. nih.govnih.gov By comparing the calculated shifts with experimental spectra, one can confirm the proposed molecular structure and gain insights into the electronic environment of the different nuclei. nih.govnih.govnih.gov The accuracy of these predictions is often dependent on the choice of the functional and basis set used in the DFT calculations. nih.govnih.gov

IR Spectroscopy: Infrared (IR) spectroscopy is used to identify the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, which helps in the assignment of the experimental IR absorption bands. researchgate.net This is particularly useful for identifying characteristic functional groups and for studying phenomena like hydrogen bonding.

UV-Vis Spectroscopy: The electronic transitions that give rise to absorption in the Ultraviolet-Visible (UV-Vis) region of the electromagnetic spectrum can be modeled using time-dependent DFT (TD-DFT). youtube.com These calculations can predict the absorption wavelengths (λmax) and oscillator strengths, providing insights into the electronic excitations within the molecule. youtube.com The HOMO-LUMO energy gap is often correlated with the lowest energy electronic transition observed in the UV-Vis spectrum. youtube.com

Tautomerism Studies and Energetic Landscapes

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton, is a key feature of many heterocyclic compounds, including pyrazoles. researchgate.netbeilstein-journals.org Computational studies are essential for understanding the relative stabilities of different tautomers and the energy barriers for their interconversion.

Investigation of Annular Tautomerism within the Pyrazole Ring

For N-unsubstituted pyrazoles, annular tautomerism involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. researchgate.netbeilstein-journals.org In the case of this compound, the presence of the isopropyl group at the N1 position "fixes" this tautomerism, meaning that proton migration between N1 and N2 is not possible. However, computational studies on related pyrazole systems where the N1 position is unsubstituted have shown that the relative stability of the tautomers is highly dependent on the nature and position of other substituents on the ring. researchgate.netnih.govnih.gov Electron-donating groups and electron-withdrawing groups can significantly influence which tautomer is more stable. nih.gov

Analysis of Side-Chain Tautomerism of the Hydrazino Group

The hydrazino group attached to the pyrazole ring can also exhibit tautomerism. For instance, it can exist in different forms due to proton shifts within the hydrazino moiety itself, potentially leading to imino-hydrazino or other tautomeric structures. Computational studies can quantify the energy differences between these side-chain tautomers, providing insights into their relative populations at equilibrium. The stability of these tautomers can be influenced by intramolecular hydrogen bonding with the adjacent nitrogen atom of the pyrazole ring. Studies on similar systems, such as pyrazoles with thiol groups, have demonstrated the importance of considering side-chain tautomerism in addition to annular tautomerism. nih.gov

Reaction Mechanism Elucidation and Pathway Prediction

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a cornerstone in elucidating the mechanisms of reactions involving pyrazole derivatives. These studies help in understanding regioselectivity and predicting the most likely reaction pathways.

For instance, in the synthesis of pyrazole-pyrazoline hybrid molecules, DFT calculations at the B3LYP/6–31G(d,p) level have been employed to investigate the 1,3-dipolar cycloaddition reaction between a 1,3-dipole and an allylated pyrazole. doi.org Such studies analyze the global reactivity indexes and the transition states for different possible pathways to determine the most energetically favorable route. doi.org The analysis of activation energies for the transition states can confirm a one-step mechanism and explain the observed regioselectivity in the products formed. doi.org For example, a study on the reaction of diphenylnitrilimine with an allyl pyrazole showed that the transition state leading to one regioisomer was energetically favored, explaining the experimental outcome. doi.org

Similarly, the formation of pyrano[2,3-c]pyrazoles has been investigated through plausible mechanisms supported by experimental evidence, where intermediates are proposed and the role of catalysts is rationalized. nih.gov These studies often involve a series of steps including Michael additions and intramolecular cyclizations. nih.gov

In the context of this compound, computational methods could be applied to predict its reactivity in various synthetic transformations. For example, in a potential cyclocondensation reaction, theoretical calculations could model the initial nucleophilic attack of the hydrazine (B178648) moiety and the subsequent cyclization and dehydration steps. By calculating the energy barriers for different potential side-reactions, the optimal conditions for the desired product formation could be predicted.

A theoretical study on the synthesis of 5-hydroxy-1H-pyrazoles detailed the reaction pathway involving an initial 1,4-addition of a hydrazine to a protonated enaminone, followed by the elimination of dimethylamine (B145610) and a base-catalyzed intramolecular cyclocondensation. nih.gov This highlights how computational chemistry can map out complex multi-step reactions.

Table 1: Representative Theoretical Methods and Their Applications in Pyrazole Chemistry

| Computational Method | Application | Investigated Aspect | Reference |

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Regioselectivity, Activation Energies, Transition State Geometries | doi.org |

| DFT | Plausible Mechanism Proposal | Intermediate Stability, Catalyst Role | nih.gov |

| DFT | Reaction Pathway Elucidation | Step-wise vs. Concerted Mechanisms, Intermediate Characterization | nih.gov |

Molecular Dynamics (MD) Simulations for Solvation Effects and Conformational Studies

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules in solution, providing crucial information on solvation effects and conformational preferences that influence reactivity and biological activity.

MD simulations of pyrazole in an aqueous solution have been used to understand the molecular interactions between the solute and solvent molecules. These simulations can reveal the structure of the solvation shells around different parts of the molecule and how these change with temperature. For instance, simulations have shown how water molecules form ordered structures around the pyrazole ring and how these are influenced by factors such as hydrogen bonding at the N-H site. Such insights are vital for understanding reaction kinetics in solution, as the solvent can play a direct role in stabilizing transition states or intermediates.

For this compound, MD simulations could be employed to study its conformational landscape. The isopropyl group and the hydrazino group can adopt various orientations, and MD simulations would allow for the exploration of the potential energy surface to identify the most stable conformers in different solvents. This is particularly important as the conformation of the hydrazino group would significantly impact its nucleophilicity and steric hindrance in reactions.

Furthermore, in the context of drug design, MD simulations are used to study the binding of pyrazole derivatives to biological targets. For example, molecular dynamics simulations have been used to evaluate the stability of pyrazole-containing imide derivatives within the active site of a target protein, providing insights into the key interactions that contribute to binding affinity. nih.gov While no specific biological targets for this compound are reported, such studies on analogous compounds demonstrate the power of MD simulations in structure-based drug design.

Table 2: Applications of Molecular Dynamics Simulations in the Study of Pyrazole Derivatives

| Simulation Focus | Information Gained | Relevance | Reference |

| Solvation in Aqueous Solution | Solvation shell structure, temperature effects on molecular interactions | Understanding reaction kinetics and solubility | |

| Binding to Biological Targets | Binding stability, key intermolecular interactions | Drug design and discovery | nih.gov |

Strategic Applications in Organic Synthesis and Materials Science

Role as a Versatile Synthon and Building Block in Complex Chemical Synthesis

5-Hydrazino-1-isopropyl-1H-pyrazole serves as a key synthon for the construction of more complex molecular architectures. Its bifunctional nature, containing both a nucleophilic hydrazino moiety and a heterocyclic pyrazole (B372694) ring, allows for a wide range of chemical transformations. This versatility enables its use in the synthesis of various biologically active compounds and functional materials. The isopropyl group at the 1-position of the pyrazole ring often imparts desirable solubility and steric properties to the resulting molecules.

The reactivity of the hydrazino group is central to its utility. It can readily participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. Furthermore, it can react with β-dicarbonyl compounds, β-ketoesters, and other electrophilic reagents to construct a variety of heterocyclic rings. This reactivity is fundamental to its role in building complex chemical structures.

Precursors for Fused Heterocyclic Systems

A significant application of this compound is as a precursor for the synthesis of fused heterocyclic systems. These systems are of great interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science.

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds with a broad spectrum of biological activities. The synthesis of these compounds often involves the reaction of a 5-aminopyrazole derivative with a 1,3-dielectrophilic species. In the context of this compound, it can be transformed into the corresponding 5-aminopyrazole, which then undergoes cyclocondensation with various reagents to yield the pyrazolo[1,5-a]pyrimidine (B1248293) core.

A common synthetic route involves the reaction of this compound with β-ketoesters or malondialdehyde derivatives. The initial condensation reaction forms a hydrazone intermediate, which then undergoes an intramolecular cyclization and subsequent aromatization to afford the final pyrazolo[1,5-a]pyrimidine product. The specific substitution pattern on the resulting fused ring system can be controlled by the choice of the 1,3-dielectrophilic partner.

The synthesis of pyrazolo[5,1-c]-triazoles can be achieved through the reaction of this compound with various one-carbon electrophiles. For instance, reaction with formic acid or its derivatives can lead to the formation of the triazole ring fused to the pyrazole core.

Another approach involves the reaction with isothiocyanates to form a thiosemicarbazide (B42300) intermediate. This intermediate can then undergo oxidative cyclization, often in the presence of reagents like ferric chloride or iodine, to yield the corresponding pyrazolo[5,1-c]-triazole derivative. The substituent on the isothiocyanate directly translates to a substituent on the resulting triazole ring, allowing for molecular diversity.

Pyrazolo[3,4-b]pyridines, also known as pyrazolopyridines, are important scaffolds in medicinal chemistry. The synthesis of these structures using this compound typically involves a multi-step sequence. The hydrazino group can be converted to other functional groups, or the pyrazole ring can be activated for subsequent annulation reactions.

For the synthesis of pyrazolo[3,4-d]pyrimidines, a common strategy is the reaction of a 5-aminopyrazole-4-carbonitrile with formamide (B127407) or other one-carbon sources. The required 5-aminopyrazole-4-carbonitrile can be prepared from this compound through a series of transformations.

The versatility of this compound extends to the synthesis of a broader range of polycyclic systems beyond those previously mentioned. By carefully selecting the reaction partners and conditions, chemists can construct intricate molecular frameworks. For example, reaction with α,β-unsaturated carbonyl compounds can lead to the formation of pyrazolo[3,4-c]pyrazoles after a sequence of Michael addition and cyclization reactions.

Furthermore, multi-component reactions involving this compound, an aldehyde, and an active methylene (B1212753) compound can provide access to complex heterocyclic systems in a single synthetic operation, highlighting the efficiency of this building block in combinatorial chemistry and drug discovery.

Development of Agrochemical Intermediates

The pyrazole moiety is a well-established toxophore in the agrochemical industry, found in numerous herbicides, fungicides, and insecticides. This compound serves as a crucial intermediate in the synthesis of several of these active ingredients.

Its role is often to introduce the 1-isopropyl-1H-pyrazol-5-yl fragment into the final agrochemical product. This is typically achieved by reacting the hydrazino group with a suitable electrophile to form a more complex intermediate, which then undergoes further transformations to yield the target molecule. The presence of the isopropyl group can enhance the lipophilicity of the final compound, which can be advantageous for its biological activity and environmental fate.

For instance, it can be a precursor for the synthesis of pyrazole-based herbicides that target specific enzymes in weeds. The structural features of the pyrazole ring and its substituents are critical for the selective binding to the target site, and this compound provides a convenient starting point for introducing these features.

Applications in Materials Science

Due to the absence of specific research on this compound, a detailed discussion of its applications in materials science is not feasible.

Optoelectronic Properties of Pyrazole-Containing Polymers

There is no available information regarding the incorporation of this compound into polymers or the study of their optoelectronic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.